6-Methylpyrazolo[1,5-a]pyridine-3-carboxylic acid
Description
6-Methylpyrazolo[1,5-a]pyridine-3-carboxylic acid (CAS: 139452-21-4) is a heterocyclic compound with the molecular formula C₉H₈N₂O₂ and a molecular weight of 176 g/mol. Its structure features a pyrazolo[1,5-a]pyridine core substituted with a methyl group at the 6-position and a carboxylic acid moiety at the 3-position. Key physicochemical properties include a LogP value of 1.81, indicating moderate lipophilicity, and one rotatable bond, suggesting conformational flexibility . The compound is achiral, exists as a solid, and is typically available at 95% purity (free acid form). It serves as a versatile building block in medicinal chemistry, particularly for synthesizing antituberculosis agents and kinase inhibitors via amidation or esterification reactions .
Properties
IUPAC Name |
6-methylpyrazolo[1,5-a]pyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-6-2-3-8-7(9(12)13)4-10-11(8)5-6/h2-5H,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGHHZABNTXETHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=C(C=N2)C(=O)O)C=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201231826 | |
| Record name | 6-Methylpyrazolo[1,5-a]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201231826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
139452-21-4 | |
| Record name | 6-Methylpyrazolo[1,5-a]pyridine-3-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=139452-21-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Methylpyrazolo[1,5-a]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201231826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methylpyrazolo[1,5-a]pyridine-3-carboxylic acid typically involves the cyclocondensation of NH-3-aminopyrazoles with β-dicarbonyl compounds or other 1,3-bis-electrophiles . This method is favored due to its excellent performance and efficiency. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acetic acid or sulfuric acid to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
6-Methylpyrazolo[1,5-a]pyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the carboxylic acid group to an alcohol or other derivatives.
Substitution: This reaction can replace hydrogen atoms with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine or chlorine . The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
Pharmaceutical Development
6-Methylpyrazolo[1,5-a]pyridine-3-carboxylic acid serves as a key intermediate in the synthesis of several pharmaceuticals. Its unique structure allows for the modulation of biological activity, particularly in the treatment of neurological disorders and cardiovascular diseases.
- Therapeutic Potential : Research indicates that derivatives of this compound can influence pathways involving cyclic guanosine monophosphate (cGMP), which plays a crucial role in smooth muscle relaxation and neuronal signal transmission. This interaction suggests potential applications in treating conditions like hypertension and heart failure .
- Case Study : A study demonstrated that certain derivatives exhibited significant inhibitory effects on specific enzymes related to cardiovascular health, indicating their potential as therapeutic agents .
Biochemical Research
In biochemical research, this compound is utilized to study enzyme inhibition and receptor interactions. Understanding these interactions is vital for drug development.
- Enzyme Inhibition : The compound's ability to modulate enzyme activity makes it a valuable tool in investigating metabolic pathways. For instance, it has been shown to interact with soluble guanylate cyclases, influencing nitric oxide signaling pathways .
- Research Findings : Studies have indicated that modifications to the pyrazolo structure can enhance its binding affinity to target enzymes, leading to improved therapeutic efficacy.
Agricultural Chemistry
The compound also finds applications in agricultural chemistry, particularly in developing agrochemicals that enhance crop protection.
- Pest Resistance : Research has explored the use of this compound derivatives as potential pesticides or fungicides due to their biological activity against plant pathogens .
Material Science
In material science, the unique properties of this compound are harnessed to create advanced materials.
- Polymer Development : Its chemical stability and reactivity make it suitable for synthesizing polymers with specific properties, such as enhanced chemical resistance or thermal stability. This application is particularly relevant in developing coatings and other materials requiring durability under harsh conditions .
Analytical Chemistry
In analytical chemistry, this compound is employed as a standard for detecting related compounds.
- Quantitative Analysis : It serves as a reference material in various analytical methods, ensuring accuracy and reliability in chemical analyses. Its presence aids in calibrating instruments used for detecting similar heterocyclic compounds .
Summary Table of Applications
| Application Area | Specific Uses | Key Findings/Case Studies |
|---|---|---|
| Pharmaceutical Development | Intermediate for drugs targeting neurological disorders | Significant enzyme inhibition related to cardiovascular health |
| Biochemical Research | Study of enzyme inhibition and receptor interactions | Enhanced binding affinity leads to improved therapeutic efficacy |
| Agricultural Chemistry | Development of agrochemicals | Potential use as pesticides or fungicides |
| Material Science | Creation of advanced materials | Suitable for durable coatings and polymers |
| Analytical Chemistry | Standard for detecting related compounds | Ensures accuracy in chemical analyses |
Mechanism of Action
The mechanism of action of 6-Methylpyrazolo[1,5-a]pyridine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors . The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, thereby influencing various biochemical pathways . The exact molecular targets and pathways involved depend on the specific biological context and application .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 6-methylpyrazolo[1,5-a]pyridine-3-carboxylic acid with structurally related derivatives and heterocyclic analogs.
Table 1: Structural and Physicochemical Comparison
Key Comparative Analysis
Substituent Effects on Lipophilicity and Bioactivity The 6-methyl substituent in the target compound balances lipophilicity (LogP = 1.81), making it suitable for cellular permeability. 2-Benzyloxy derivatives (e.g., 20b in ) exhibit higher molecular weights (~294 g/mol) and melting points (181°C), suggesting stronger intermolecular interactions but lower synthetic yields (72% vs. 99% for non-methylated analogs) .
Core Heterocycle Modifications
- Replacing the pyridine core with pyrimidine (e.g., 5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid) introduces additional nitrogen atoms, altering hydrogen-bonding capacity and electronic density. This modification is critical in kinase inhibitor design .
- Imidazo[1,5-a]pyridine analogs (e.g., 6-trifluoromethyl derivative) feature a five-membered ring with distinct electronic properties. The CF₃ group enhances metabolic stability but may increase steric hindrance .
Functional Group Transformations
- Esterification (e.g., ethyl 6-methylpyrazolo[1,5-a]pyridine-3-carboxylate) converts the carboxylic acid to a lipophilic ester, improving oral bioavailability. This strategy is common in prodrug development .
- Amidation (e.g., antituberculosis agents in ) leverages the carboxylic acid’s reactivity to generate bioactive derivatives with tailored target affinities .
Synthetic Accessibility
- The target compound is synthesized via decarboxylative arylation (Pd/Cu catalysis) or amidation of its acyl chloride . In contrast, pyrimidine-core analogs require additional steps to install nitrogen atoms, increasing synthetic complexity .
Biological Activity
6-Methylpyrazolo[1,5-a]pyridine-3-carboxylic acid is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This compound is primarily recognized for its potential therapeutic applications, including anti-inflammatory, antibacterial, antifungal, and anticancer properties. The following sections provide a detailed overview of its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : CHNO
- Molecular Weight : 176.17 g/mol
- Structure : The compound features a pyrazolo ring system that contributes to its unique reactivity and biological properties.
Antibacterial Activity
Research has demonstrated that derivatives of this compound exhibit significant antibacterial properties. A study highlighted the synthesis of pyrazolo[1,5-a]pyridine-3-carboxamide hybrids that showed promising in vitro activity against Mycobacterium tuberculosis (Mtb), with minimum inhibitory concentrations (MIC) as low as 0.006 μg/mL against susceptible strains and drug-resistant variants .
Anticancer Potential
This compound has been explored for its anticancer properties. It has been shown to inhibit cell proliferation in various cancer cell lines. For instance, certain derivatives displayed IC50 values below 1 nM against A549 lung cancer cells, indicating potent antiproliferative activity . The mechanism is believed to involve the inhibition of tubulin polymerization and interference with cellular growth pathways.
The biological effects of this compound are attributed to its interaction with specific molecular targets within biological systems. These interactions often involve binding to enzymes or receptors, thereby modulating various biochemical pathways:
- Enzyme Inhibition : The compound may inhibit enzyme activity by binding to active sites, preventing substrate interaction and subsequent catalytic activity.
- Receptor Modulation : It can also influence receptor-mediated pathways, which may be pivotal in its anti-inflammatory and anticancer effects.
Study on Anti-Tubercular Activity
A notable study focused on the design and evaluation of pyrazolo[1,5-a]pyridine-3-carboxamide derivatives as anti-tubercular agents. One representative hybrid (compound 7) exhibited significant in vitro potency against both susceptible and drug-resistant strains of Mtb with minimal cytotoxicity observed in Vero cells (IC50 > 50 μg/mL) . This suggests a favorable safety profile for further development.
Evaluation of Anticancer Activity
In another investigation, derivatives were tested against various cancer cell lines. For example, compound 6j demonstrated good pharmacokinetic profiles with an oral bioavailability of 41% and a half-life of 5.1 hours after intravenous administration in rats. This compound also showed low cytotoxicity against normal cell lines while maintaining high efficacy against cancer cells .
Data Summary Table
Q & A
Q. What are the common synthetic routes for 6-Methylpyrazolo[1,5-a]pyridine-3-carboxylic acid and its derivatives?
- Methodological Answer : The compound is synthesized via multi-step protocols:
- Amidation : Reacting pyrazolo[1,5-a]pyridine-3-carboxylic acid with primary amines using HATU/DIEA in DCM (70% yield) .
- Cyclization : Using hydroxylamine-O-sulfonic acid and substituted pyridines, followed by NaOH hydrolysis to yield carboxylate derivatives (88–93% yield) .
- Functionalization : Nitration at position 7 with HNO₃/H₂SO₄ at 0°C to room temperature .
- Table 1 : Key Synthetic Approaches
| Method | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Amidation | HATU, DIEA, DCM, rt, overnight | 70% | |
| Cyclization | NaOH aq., ethyl propionate, DMF | 88–93% | |
| Nitration | HNO₃, H₂SO₄, 0°C to rt | N/A |
Q. Which characterization techniques are critical for confirming the structure of derivatives?
- Methodological Answer : A combination of analytical methods ensures structural validation:
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions and purity (e.g., derivatives in show distinct shifts for methyl and trifluoromethyl groups).
- Mass Spectrometry (MS) : HRMS for molecular weight verification (e.g., [M+H]⁺ calculated for derivatives in matches experimental data within 0.0003 Da).
- Elemental Analysis : Carbon, hydrogen, and nitrogen content validation (e.g., C, H, N percentages in ).
- Melting Point Analysis : Used to assess purity (e.g., derivatives in have sharp melting points: 159.9–160.5°C for 20a).
Advanced Research Questions
Q. How can researchers optimize reaction conditions to introduce diverse substituents on the pyrazolo[1,5-a]pyridine scaffold?
- Methodological Answer : Substituent introduction depends on electronic and steric factors:
- Electron-Withdrawing Groups (EWGs) : Use Cs₂CO₃ in DMF/EtOH for alkoxy or trifluoromethyl substitutions .
- Steric Hindrance Mitigation : Employ polar aprotic solvents (DMF) to enhance solubility during cyclization .
- Temperature Control : Higher temperatures (140°C) for cycloaddition with acetamide (45% yield) .
Q. How should contradictory bioactivity data in derivatives be resolved?
- Methodological Answer : Discrepancies may arise from impurities or assay variability. Strategies include:
- Cross-Validation : Use orthogonal assays (e.g., anti-tubercular activity in vs. anticancer activity in ).
- Structural Reanalysis : Confirm purity via HPLC and compare NMR data with literature (e.g., derivatives in show distinct ¹³C shifts for methyl vs. cyano groups).
- Computational Modeling : Predict binding affinities using molecular docking (e.g., kinase inhibitors in ).
Q. What strategies enable functionalization at position 7 of the pyrazolo[1,5-a]pyridine core?
- Methodological Answer : Position 7 is reactive due to electronic effects:
Q. How do structural modifications influence biological activity in antitubercular or anticancer applications?
- Methodological Answer : Substituents dictate target engagement:
- Antitubercular Activity : Diaryl derivatives (e.g., 6a–6p in ) show MIC values <1 µg/mL against M. tuberculosis due to enhanced membrane permeability.
- Anticancer Activity : Methyl or trifluoromethyl groups (e.g., FMPPP in ) induce autophagy via mTOR inhibition.
- Table 2 : Structure-Activity Relationships (SAR)
Methodological Considerations
Q. What are the best practices for scaling up synthesis while maintaining yield and purity?
- Answer :
- Solvent Optimization : Use DMF/water mixtures to enhance reactant solubility during cyclization .
- Catalyst Screening : Test HATU vs. EDC/HOBt for amidation efficiency .
- Purification : Flash chromatography or recrystallization (e.g., diisopropyl ether for derivatives in ).
Q. How can computational tools aid in designing derivatives with improved pharmacokinetic properties?
- Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
